

2-(2-Chlorophenyl)sulfanylethanol: A Multifunctional Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-(2-Chlorophenyl)sulfanylethanol
CAS No.:	13290-15-8
Cat. No.:	B3046953

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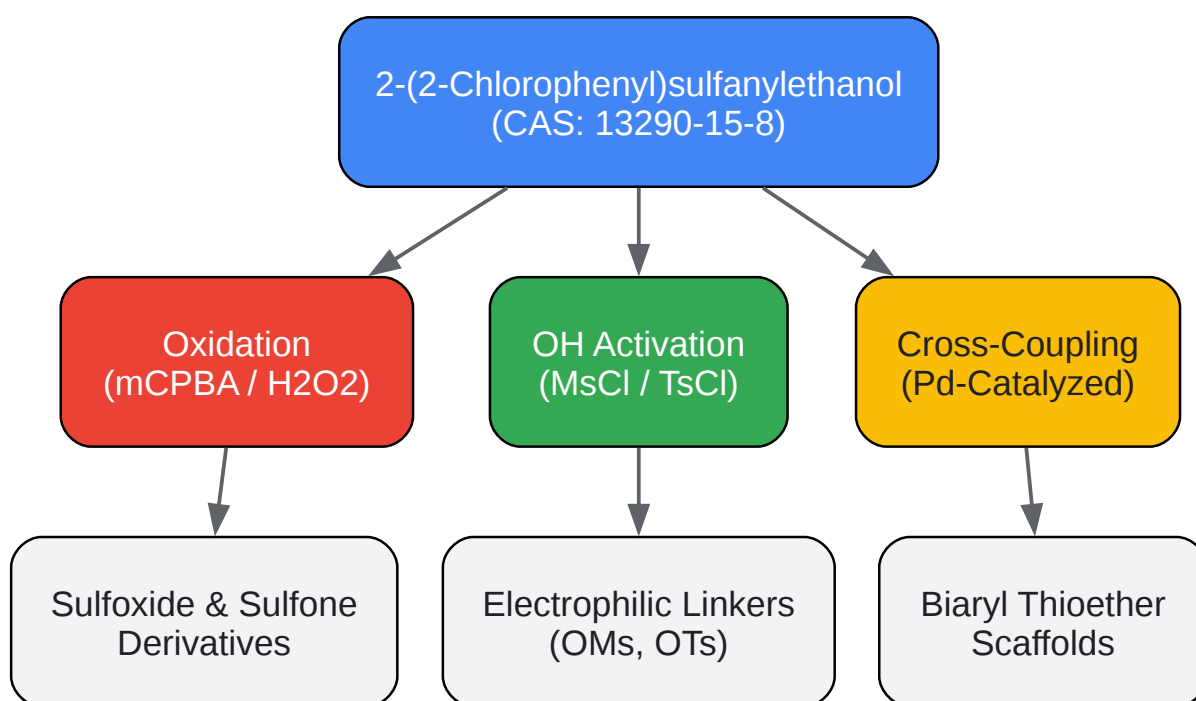
Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of bifunctional and trifunctional building blocks dictates the efficiency of target assembly. **2-(2-Chlorophenyl)sulfanylethanol** (CAS: 13290-15-8) is a highly versatile, sulfur-containing aliphatic-aromatic hybrid molecule. This technical whitepaper provides an in-depth analysis of its structural anatomy, chemical reactivity, and practical laboratory applications. Designed for researchers and drug development professionals, this guide synthesizes authoritative mechanistic insights with self-validating experimental protocols to ensure high-fidelity outcomes in complex synthetic workflows.

Structural Anatomy & Chemical Reactivity

The synthetic utility of **2-(2-Chlorophenyl)sulfanylethanol** is rooted in its trifunctional architecture, which allows for orthogonal reactivity and precise structural manipulation:

- The Primary Hydroxyl Group: Serving as a primary synthetic handle, the terminal alcohol can be oxidized to an aldehyde or carboxylic acid. More commonly, it is activated via mesylation or tosylation to form a potent electrophile, facilitating downstream N-, O-, or S-alkylation in API synthesis.
- The Thioether Linkage: The sulfur atom acts as a redox-active center. Through controlled oxidation, it can be selectively converted to a sulfoxide (introducing a chiral center) or a sulfone (a strong electron-withdrawing group).
- The ortho-Chlorophenyl Ring: The chlorine atom is not merely a passive spectator; it exerts a profound stereoelectronic influence. It acts as a [1], restricting the conformational freedom of the thioether linkage. This rigidity is highly prized in medicinal chemistry for locking active pharmaceutical ingredients (APIs) into bioactive conformations. Additionally, the C-Cl bond serves as a latent handle for late-stage palladium-catalyzed cross-coupling reactions.



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Reactivity profile of **2-(2-Chlorophenyl)sulfanylethanol** highlighting key synthetic transformations.

Quantitative Data & Physicochemical Properties

Commercial availability of high-purity **2-(2-Chlorophenyl)sulfanylethanol** has accelerated its adoption in both academic and industrial settings. According to [2] and standard physicochemical profiling by [3], the compound exhibits the following baseline properties:

Property	Value / Description
Chemical Name	2-(2-Chlorophenyl)sulfanylethanol
CAS Number	13290-15-8
Molecular Formula	C ₈ H ₉ ClOS
Molecular Weight	188.67 g/mol
Standard Purity	≥ 98.0%
Physical State	Colorless to pale yellow liquid
Solubility	Soluble in DCM, EtOAc, DMF, and MeOH; Insoluble in H ₂ O

Applications in Medicinal Chemistry & Materials

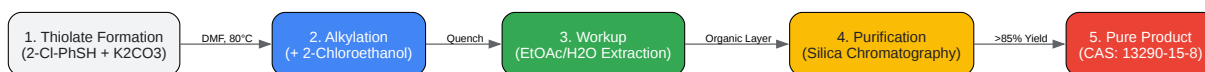
Drawing parallels from its unchlorinated analog, 2-(phenylthio)ethanol, which is a cornerstone in the [4], the chlorinated variant is highly prized in the construction of complex fused heterocycles. The presence of the ortho-chloro group allows for intramolecular cyclization strategies (e.g., forming benzothiepinines) that are inaccessible to the plain phenylthio derivative. Furthermore, its use in during nucleotide synthesis highlights its robustness under various harsh reaction conditions.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols have been engineered with built-in causality—explaining why specific reagents and conditions are chosen.

Protocol A: Synthesis of the Core Building Block

Objective: High-yield synthesis of **2-(2-Chlorophenyl)sulfanylethanol** from commercially available precursors. Causality & Design: The protocol utilizes potassium carbonate (K_2CO_3) in N,N-Dimethylformamide (DMF). DMF is chosen as a polar aprotic solvent because it poorly solvates the thiolate anion, thereby maximizing its nucleophilicity. K_2CO_3 is a sufficiently mild base to deprotonate the thiol without causing base-catalyzed degradation (e.g., elimination) of the alkylating agent (2-chloroethanol).



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Step-by-step experimental workflow for the synthesis of **2-(2-Chlorophenyl)sulfanylethanol**.

Step-by-Step Procedure:

- Initiation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 2-chlorothiophenol (10.0 mmol) and anhydrous DMF (20 mL).
- Deprotonation: Add anhydrous K_2CO_3 (15.0 mmol). Stir the suspension at ambient temperature for 30 minutes to ensure complete formation of the potassium thiolate.
- Alkylation: Introduce 2-chloroethanol (11.0 mmol) dropwise via syringe. The slight excess compensates for any potential side-reactions.
- Propagation: Elevate the temperature to 80 °C and maintain for 5 hours. Monitor the consumption of the thiol via TLC (Hexanes/EtOAc, 4:1).
- Quenching & Workup: Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).
- Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to remove residual DMF, followed by brine (30 mL).
- Isolation: Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purification: Subject the crude residue to flash column chromatography (silica gel) to afford the pure product.

Protocol B: Electrophilic Activation via Mesylation

Objective: Conversion of the primary alcohol to an electrophilic mesylate for downstream API assembly. Causality & Design: Methanesulfonyl chloride (MsCl) is highly reactive. The reaction is strictly maintained at 0 °C initially to prevent exothermic degradation and the formation of alkyl chloride byproducts. Triethylamine (Et₃N) serves dual purposes: it acts as an acid scavenger for the generated HCl and catalyzes the reaction via a highly reactive sulfene intermediate.

Step-by-Step Procedure:

- Preparation: Dissolve **2-(2-Chlorophenyl)sulfanylethanol** (5.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under a nitrogen atmosphere.
- Base Addition: Add Et₃N (7.5 mmol) and cool the reaction vessel to 0 °C using an ice-water bath.
- Activation: Slowly add MsCl (6.0 mmol) dropwise over 10 minutes.
- Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional hour.
- Quenching: Terminate the reaction by adding saturated aqueous NaHCO₃ (20 mL).
- Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL).
- Drying & Concentration: Dry the combined organic layers over MgSO₄ and concentrate in vacuo at a low temperature (<30 °C) to yield the mesylate. (Note: The mesylate is prone to hydrolysis and should be used immediately in the subsequent nucleophilic substitution step).

References

- GLR Innovations. "Steric Linker - 2-Chlorophenylthioethanol". Source: GLR Group. URL: [\[Link\]](#)

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